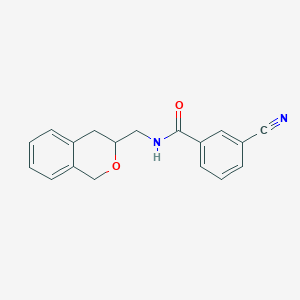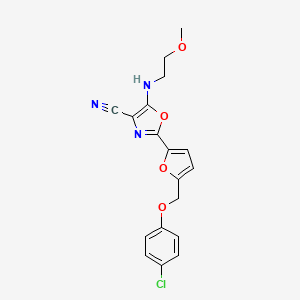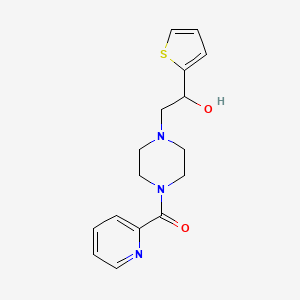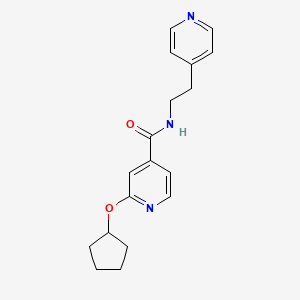
3-cyano-N-(isochroman-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-(isochroman-3-ylmethyl)benzamide is a versatile chemical compound used in scientific research. Its unique properties make it suitable for various applications including medicinal chemistry, drug design, and organic synthesis.
Preparation Methods
The synthesis of 3-cyano-N-(isochroman-3-ylmethyl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of isochroman-3-ylmethylamine with 3-cyanobenzoyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-cyano-N-(isochroman-3-ylmethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the benzamide moiety is replaced by other functional groups.
Scientific Research Applications
3-cyano-N-(isochroman-3-ylmethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored in drug design and development, particularly for its potential to interact with specific biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyano-N-(isochroman-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The cyano group and the benzamide moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-cyano-N-(isochroman-3-ylmethyl)benzamide can be compared with other similar compounds such as:
N-(isochroman-3-ylmethyl)benzamide: Lacks the cyano group, which may result in different reactivity and biological activity.
3-cyano-N-(phenylmethyl)benzamide: Similar structure but with a phenylmethyl group instead of the isochroman-3-ylmethyl group, leading to different chemical and biological properties.
3-cyano-N-(isochroman-3-yl)benzamide: Similar but without the methyl group, which can affect its solubility and reactivity.
Properties
IUPAC Name |
3-cyano-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-10-13-4-3-7-15(8-13)18(21)20-11-17-9-14-5-1-2-6-16(14)12-22-17/h1-8,17H,9,11-12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVRCKILJMSTJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-oxo-N-[2-(trifluoromethoxy)phenyl]-1,4-thiazepane-3-carboxamide](/img/structure/B2417193.png)

![2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide](/img/structure/B2417198.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B2417200.png)
![2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/new.no-structure.jpg)

![methyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2417205.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2417206.png)
![3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2417208.png)

